![molecular formula C8H7N3O B8053110 1-(1H-Pyrazolo[4,3-b]pyridin-5-yl)ethanone](/img/structure/B8053110.png)
1-(1H-Pyrazolo[4,3-b]pyridin-5-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-Pyrazolo[4,3-b]pyridin-5-yl)ethanone is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The molecular formula of this compound is C8H7N3O, and it has a molecular weight of 161.16 g/mol
Vorbereitungsmethoden
The synthesis of 1-(1H-Pyrazolo[4,3-b]pyridin-5-yl)ethanone can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 5-amino-1H-pyrazole with 2-chloro-3-pyridinecarboxaldehyde in the presence of a base such as potassium carbonate can yield the desired product . The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or dimethylformamide.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(1H-Pyrazolo[4,3-b]pyridin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols replace a leaving group like a halide.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form various condensation products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(1H-Pyrazolo[4,3-b]pyridin-5-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery. It can act as a scaffold for the development of inhibitors targeting specific enzymes or receptors.
Industry: In materials science, the compound can be used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(1H-Pyrazolo[4,3-b]pyridin-5-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . The specific pathways and molecular targets depend on the particular derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
1-(1H-Pyrazolo[4,3-b]pyridin-5-yl)ethanone can be compared with other similar compounds in the pyrazolopyridine family, such as:
1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone: This compound has a similar structure but differs in the position of the nitrogen atoms in the pyrazole ring.
1-(1H-Pyrazolo[4,3-c]pyridin-5-yl)ethanone: Another isomer with a different fusion pattern of the pyrazole and pyridine rings.
1-(1H-Pyrazolo[4,3-d]pyridin-5-yl)ethanone: This compound also belongs to the same family but has a distinct arrangement of the rings.
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic and steric properties, which can influence its reactivity and biological activity.
Eigenschaften
IUPAC Name |
1-(1H-pyrazolo[4,3-b]pyridin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-5(12)6-2-3-7-8(10-6)4-9-11-7/h2-4H,1H3,(H,9,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQSUOCVKKBHACF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC2=C(C=C1)NN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
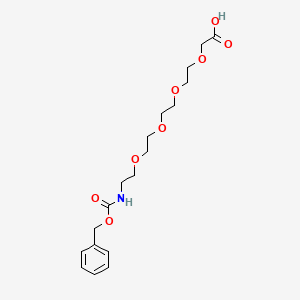

![5-iodo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8053047.png)
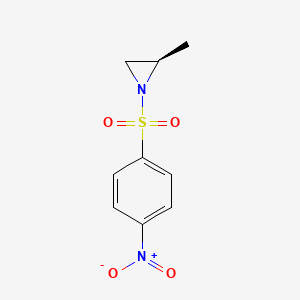
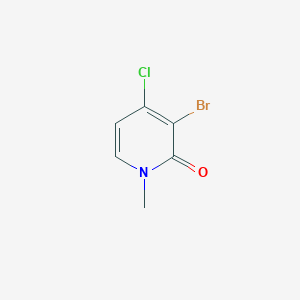
![(3S)-3-{4-[7-(Aminocarbonyl)-2H-indazol-2-yl]phenyl}piperidinium 4-methylbenzenesulfonate](/img/structure/B8053069.png)
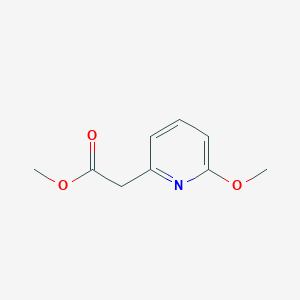
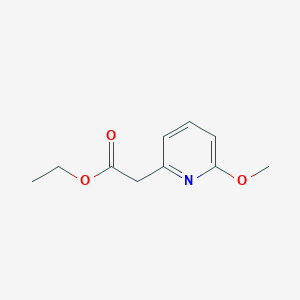
![6-Nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride](/img/structure/B8053085.png)
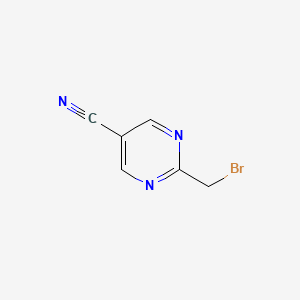
![6-Iodo-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8053092.png)
![7-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8053096.png)

![4-Chloro-2-methyl-6-(trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B8053117.png)
